molecular formula C14H14N4O2S B12009931 8-Benzylsulfanyl-3,7-dimethylpurine-2,6-dione CAS No. 316362-30-8

8-Benzylsulfanyl-3,7-dimethylpurine-2,6-dione

Cat. No.: B12009931
CAS No.: 316362-30-8
M. Wt: 302.35 g/mol
InChI Key: QHTLERFLGQXGHQ-UHFFFAOYSA-N
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Description

8-Benzylsulfanyl-3,7-dimethylpurine-2,6-dione, also known by its chemical formula C14H14N4O2S, is a member of the purine family. It features a purine core with a benzylsulfanyl group attached at the 8-position. This compound exhibits intriguing properties due to its unique structure.

Preparation Methods

Synthetic Routes::

    Benzylthiolation of 3,7-dimethylxanthine: The synthesis typically starts with 3,7-dimethylxanthine (theophylline) as the precursor. Benzyl mercaptan (benzylthiol) is reacted with theophylline under appropriate conditions to yield 8-benzylsulfanyl-3,7-dimethylxanthine.

    Oxidation of 8-benzylsulfanyl-3,7-dimethylxanthine: The benzylsulfanyl group can be selectively oxidized to form the desired 8-benzylsulfanyl-3,7-dimethylpurine-2,6-dione.

Industrial Production:: While not widely produced industrially, researchers often synthesize this compound for specific applications.

Chemical Reactions Analysis

8-Benzylsulfanyl-3,7-dimethylpurine-2,6-dione participates in various chemical reactions:

    Oxidation: Undergoes oxidation to form sulfoxides or sulfones.

    Substitution: The benzylsulfanyl group can be replaced by other substituents.

    Reduction: Reduction of the carbonyl group may yield corresponding alcohols.

Common reagents include oxidants (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and reducing agents (e.g., sodium borohydride).

Major products:

    8-Benzylsulfanyl-3,7-dimethylxanthine: The precursor compound.

    8-Benzylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione: .

    8-Benzylsulfanyl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione: .

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential antiviral, anti-inflammatory, and anticancer properties.

    Chemistry: Used as a building block for novel purine derivatives.

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular enzymes, receptors, or signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    8-Benzylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione: : Contains a propyl group instead of the dimethyl group.

    8-Benzylsulfanyl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione: : Features a long hexadecyl chain attached to the purine core.

Properties

CAS No.

316362-30-8

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

8-benzylsulfanyl-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H14N4O2S/c1-17-10-11(18(2)13(20)16-12(10)19)15-14(17)21-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,19,20)

InChI Key

QHTLERFLGQXGHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C

solubility

7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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